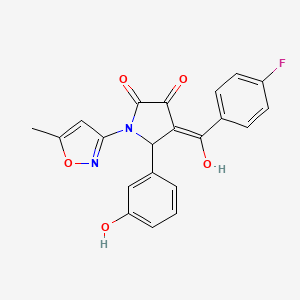
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorobenzoyl, hydroxyl, and isoxazole moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core pyrrolone structure. One common approach is to first synthesize the isoxazole ring, followed by the introduction of the fluorobenzoyl and hydroxy groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl groups.
Reduction: : The fluorobenzoyl group can be reduced to form a corresponding alcohol.
Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted isoxazoles or pyrrolones.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antioxidant agent.
Industry: : It might be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antioxidant, it may donate hydrogen atoms to neutralize free radicals. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other fluorinated benzoyl derivatives or isoxazole-containing molecules. the presence of both hydroxyl groups and the specific arrangement of these groups sets this compound apart.
List of Similar Compounds
4-(3-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5/c1-11-9-16(23-29-11)24-18(13-3-2-4-15(25)10-13)17(20(27)21(24)28)19(26)12-5-7-14(22)8-6-12/h2-10,18,25-26H,1H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVJJYITPLSJPO-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
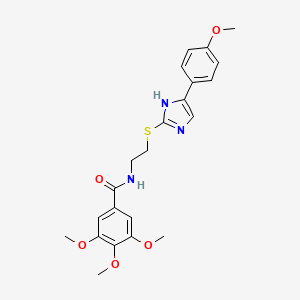
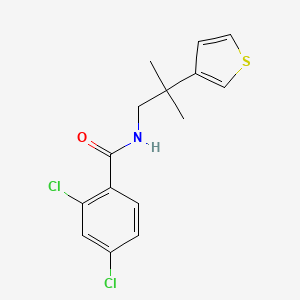
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)
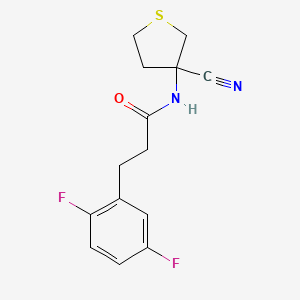


![2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B2587917.png)
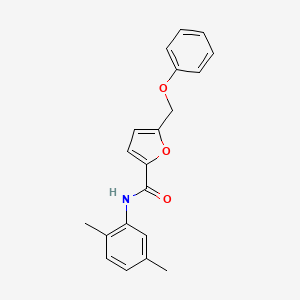
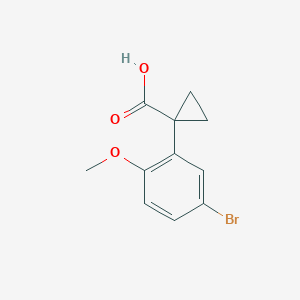
![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)
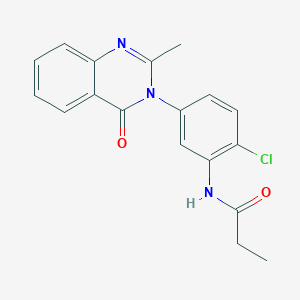
![N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B2587925.png)
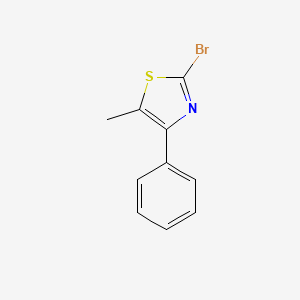
![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)
